

# Dihydroxy melphalan CAS number and molecular weight

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Compound of Interest		
Compound Name:	Dihydroxy melphatalan	
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# **Dihydroxy Melphalan: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dihydroxy melphalan, a primary metabolite of the alkylating agent melphalan, serves as a critical analyte in pharmacokinetic and drug stability studies. As an inactive degradation product, its presence provides a key indicator of the hydrolysis of the parent compound, both in vitro and in vivo. This technical guide provides a comprehensive overview of Dihydroxy melphalan, including its chemical properties, analytical methodologies for its detection, and an examination of the biological context of its formation.

#### **Core Chemical and Physical Data**

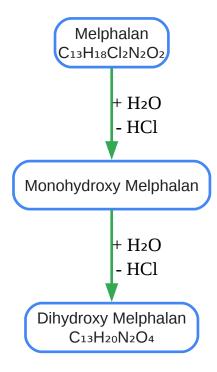
A summary of the key quantitative data for Dihydroxy melphalan is presented below, offering a direct comparison with its parent compound, melphalan.



Property	Dihydroxy Melphalan	Melphalan
CAS Number	72143-20-5[1][2]	148-82-3
Molecular Formula	C13H20N2O4[1][2]	C13H18Cl2N2O2
Molecular Weight	268.31 g/mol [1][2][3]	305.20 g/mol
IUPAC Name	(S)-2-amino-3-(4-(bis(2-hydroxyethyl)amino)phenyl)pro panoic acid[1]	(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Synonyms	4-[Bis(2-hydroxyethyl)amino]- L-phenylalanine, Melphalan EP Impurity A[3]	L-PAM, Alkeran

## **Formation via Hydrolysis**

Dihydroxy melphalan is not synthesized as a therapeutic agent but is formed through the non-enzymatic hydrolysis of melphalan in aqueous solutions, including plasma.[4] This process involves the sequential replacement of the two chlorine atoms of the bis(2-chloroethyl)amino group with hydroxyl groups, proceeding through a monohydroxy melphalan intermediate. The rate of this hydrolysis is dependent on factors such as temperature and pH.





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Caption: Hydrolysis pathway of Melphalan to Dihydroxy melphalan.

# Experimental Protocols Synthesis of Dihydroxy Melphalan (as a reference standard)

While Dihydroxy melphalan is primarily a metabolite, its synthesis is necessary for use as an analytical standard. A common approach involves the hydroxyethylation of a protected L-phenylalanine derivative.

Synthesis of 4-(bis-(2-hydroxyethyl)amino)-L-phenylalanine:

A general synthetic route involves the reaction of a protected 4-amino-L-phenylalanine with ethylene oxide.[5] For instance, 4-Amino-N-phthaloyl-DL-phenylalanine ethyl ester hydrochloride can be dissolved in aqueous acetic acid, followed by the addition of ethylene oxide. The mixture is typically kept at room temperature for 24 hours. The resulting 4-di(2-hydroxyethylamino)-N-phthaloyl-DL-phenylalanine ethyl ester can then be deprotected, for example, by acid hydrolysis, to yield Dihydroxy melphalan.[5] Purification is often achieved through recrystallization.

### **Analytical Detection and Quantification**

The quantification of Dihydroxy melphalan in biological matrices is crucial for pharmacokinetic studies of melphalan. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.

UPLC-MS/MS Method for Dihydroxy Melphalan Quantification:

- Sample Preparation: A simple protein precipitation is typically employed for plasma samples.
   This can be achieved by adding cold methanol to the plasma sample, followed by centrifugation to remove precipitated proteins.
- Internal Standard: A deuterated analog of melphalan (e.g., melphalan-d8) is often used as an internal standard to ensure accuracy.



- Chromatographic Separation: Baseline separation of Dihydroxy melphalan, monohydroxy
  melphalan, and melphalan can be achieved using a reversed-phase C18 column with a
  gradient elution. The mobile phase commonly consists of an aqueous component with a
  small percentage of formic acid and an organic component such as acetonitrile.
- Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The monitored transition for Dihydroxy melphalan is typically m/z 269.3 → 251.8.[6]

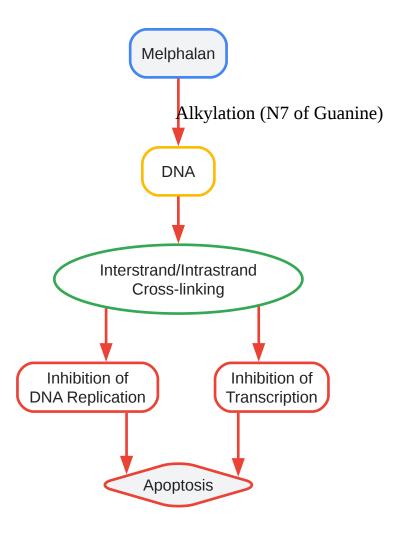
### **Biological Activity and Signaling Pathways**

Dihydroxy melphalan is considered an inactive degradation product of melphalan.[4] The cytotoxic and therapeutic effects are attributed to the parent compound, melphalan, which acts as a bifunctional alkylating agent.

Mechanism of Action of Melphalan:

Melphalan exerts its anticancer effects by inducing DNA damage.[7] The two chloroethyl groups of melphalan can form highly reactive aziridinium ions that subsequently alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links. These DNA cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]





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Caption: Mechanism of action of the parent compound, Melphalan.

Given that Dihydroxy melphalan lacks the reactive chloroethyl groups, it is unable to participate in DNA alkylation and is therefore considered biologically inactive in this context. Current research has not implicated Dihydroxy melphalan in any specific signaling pathways; its significance lies in its role as a biomarker for melphalan degradation.

#### **Conclusion**

Dihydroxy melphalan is a key metabolite in the study of melphalan. While biologically inactive, its accurate detection and quantification are essential for understanding the stability, degradation, and pharmacokinetics of its parent compound. The methodologies outlined in this guide provide a framework for researchers and drug development professionals working with this important chemotherapeutic agent.



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